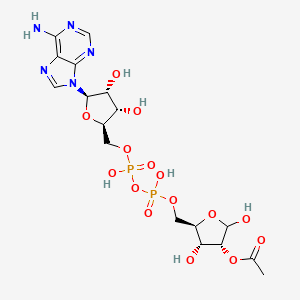

2''-O-acetyl-ADP-D-ribose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’O-acétyl-ADP-ribose (OAADPR) est une molécule de signalisation fascinante dérivée du nicotinamide adénine dinucléotide (NAD). Elle est produite à la suite de la réaction de désacétylation catalysée par les sirtuines, une famille de désacétylases dépendantes du NAD. L’OAADPR joue un rôle crucial dans la régulation de divers processus cellulaires, notamment le silençage des gènes et la formation de complexes de régulation des informations silencieuses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’OAADPR peut être synthétisé par une méthode simple en une seule étape impliquant la réaction du NAD avec l’acétate de sodium dans l’acide acétique. Cette réaction produit un mélange de 2’- et 3’-O-acétyl-ADP-ribose . La réaction peut être étendue à d’autres acides carboxyliques, ce qui démontre la polyvalence de cette approche synthétique.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l’OAADPR ne soient pas bien documentées, la simplicité de la synthèse en une seule étape suggère qu’elle pourrait être mise à l’échelle pour des applications industrielles. Les conditions de réaction, impliquant des réactifs facilement disponibles et des conditions douces, la rendent réalisable pour une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

L’OAADPR subit diverses réactions chimiques, notamment l’hydrolyse et la désacétylation. L’hydrolyse de l’OAADPR est catalysée par les protéines à macrodomaine, telles que le macrodomaine humain 1 (MacroD1), qui désacétylent hydrolytiquement l’OAADPR .

Réactifs et conditions courants

L’hydrolyse de l’OAADPR implique généralement l’utilisation de l’eau comme nucléophile, la réaction se produisant dans des conditions physiologiques. La réaction de désacétylation est catalysée par les protéines à macrodomaine, qui nécessitent des résidus spécifiques du site actif et des molécules d’eau structurelles pour que la réaction se déroule .

Principaux produits formés

Les principaux produits formés à partir de l’hydrolyse de l’OAADPR sont l’ADP-ribose et l’acétate. Ces produits résultent de la rupture de la liaison ester dans l’OAADPR .

Applications de la recherche scientifique

L’OAADPR a de nombreuses applications de recherche scientifique dans divers domaines :

Applications De Recherche Scientifique

OAADPR has numerous scientific research applications across various fields:

Mécanisme D'action

L’OAADPR exerce ses effets par son interaction avec les sirtuines et les protéines à macrodomaine. Les sirtuines catalysent la désacétylation des protéines, produisant de l’OAADPR comme produit réactionnel. L’OAADPR interagit ensuite avec les protéines à macrodomaine, qui le désacétylent hydrolytiquement, conduisant à la formation d’ADP-ribose et d’acétate . Ce processus est crucial pour réguler divers processus cellulaires, notamment le silençage des gènes et la réparation de l’ADN .

Comparaison Avec Des Composés Similaires

L’OAADPR est unique parmi les dérivés de l’ADP-ribose en raison de son groupe acétyle. Les composés similaires comprennent :

ADP-ribose (ADPR) : Il n’a pas le groupe acétyle présent dans l’OAADPR et est impliqué dans différents processus cellulaires.

ADP-ribose cyclique (cADPR) : Un dérivé cyclique de l’ADP-ribose qui joue un rôle dans la signalisation calcique.

Nicotinamide adénine dinucléotide (NAD) : La molécule précurseur à partir de laquelle l’OAADPR est dérivé

La particularité de l’OAADPR réside dans son groupe acétyle, qui lui permet de participer à des réactions spécifiques catalysées par les sirtuines et les protéines à macrodomaine, le différenciant des autres dérivés de l’ADP-ribose.

Propriétés

Formule moléculaire |

C17H25N5O15P2 |

|---|---|

Poids moléculaire |

601.4 g/mol |

Nom IUPAC |

[(3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |

InChI |

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1 |

Clé InChI |

BFNOPXRXIQJDHO-YDKGJHSESA-N |

SMILES isomérique |

CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

SMILES canonique |

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)

![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)

![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)

![disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)

![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)

![[3H]Dpcpx](/img/structure/B10774584.png)

![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)